Formparanate (CAS No. 17702-57-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Formparanate (CAS No. 17702-57-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Formparanate, with the Chemical Abstracts Service (CAS) number 17702-57-7, is a carbamate ester recognized for its activity as a cholinesterase inhibitor. Primarily utilized as an insecticide and acaricide in agricultural applications, its mechanism of action and toxicological profile make it a subject of interest for researchers in toxicology, environmental science, and neuropharmacology. This in-depth technical guide provides a comprehensive overview of Formparanate, including its chemical and physical properties, a plausible synthesis pathway, detailed analytical methodologies for its detection and quantification, its mechanism of action, toxicological data, and environmental fate. This document is intended to serve as a foundational resource for scientists and professionals engaged in the study and evaluation of Formparanate.
Chemical and Physical Properties
Formparanate, chemically known as [4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate, is a synthetic organic compound belonging to the carbamate class.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17702-57-7 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| IUPAC Name | [4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents | [2] |
Synthesis of Formparanate
Proposed Synthesis Workflow
The proposed synthesis involves the nitrosation and subsequent reduction of m-cresol to form 4-amino-3-methylphenol, which is then reacted to introduce the dimethylaminomethylideneamino group, followed by carbamoylation.
Caption: Proposed multi-step synthesis of Formparanate from m-cresol.
Step-by-Step Methodology (Hypothetical)
Step 1: Synthesis of 4-nitroso-3-methylphenol
-
Dissolve m-cresol and sodium nitrite in an alkaline aqueous solution (e.g., aqueous sodium hydroxide).[2]
-
Cool the reaction mixture to 0-15°C.[2]
-
Slowly add hydrochloric acid to the cooled solution while maintaining the temperature.[2]
-
Allow the reaction to proceed for a specified time until the m-cresol is consumed.
-
The resulting 4-nitroso-3-methylphenol can be isolated by filtration and washing.[2]
Step 2: Synthesis of 4-amino-3-methylphenol
-
The 4-nitroso-3-methylphenol from the previous step is subjected to a reduction reaction.[2]
-
A common method for this transformation is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[3]
-
Alternatively, chemical reduction using agents like sodium dithionite can be employed.
-
The 4-amino-3-methylphenol product is then purified, for example, by recrystallization.[3]
Step 3: Formation of N'-(4-hydroxy-2-methylphenyl)-N,N-dimethylformimidamide
-
React 4-amino-3-methylphenol with N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
This reaction typically proceeds by heating the two reactants together, often in a suitable solvent, to form the formimidamide intermediate with the elimination of methanol.
Step 4: Carbamoylation to Formparanate
-
The N'-(4-hydroxy-2-methylphenyl)-N,N-dimethylformimidamide is then reacted with methyl isocyanate.
-
This reaction is a standard method for the formation of N-methylcarbamates from phenols. The reaction is typically carried out in an aprotic solvent in the presence of a base catalyst.
-
The final product, Formparanate, can be purified by crystallization or chromatography.
Analytical Methodologies
Accurate detection and quantification of Formparanate are crucial for residue analysis in environmental and biological matrices, as well as for quality control in manufacturing. Due to its polarity and potential for degradation, specific analytical methods are required.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
-
Soil: A common approach for carbamates in soil is solvent extraction. A representative soil sample is mixed with an organic solvent such as acetonitrile or methanol, followed by shaking or sonication. The extract is then filtered and concentrated. Solid-phase extraction (SPE) can be used for cleanup to remove interfering substances.
-
Water: For water samples, solid-phase extraction (SPE) is a widely used technique to concentrate the analyte and remove interfering matrix components. C18 or polymeric sorbents are often suitable for carbamates.
-
Biological Tissues and Crops: Extraction from biological matrices typically involves homogenization followed by solvent extraction with a polar solvent like acetonitrile. A cleanup step, such as liquid-liquid partitioning or SPE, is usually necessary to remove lipids and other interferences.[4] For plant materials, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method could be adapted.
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the preferred method for the sensitive and selective determination of Formparanate due to its polarity and thermal lability, which can make gas chromatography challenging.
Protocol Outline:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[5]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for carbamates.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Formparanate.
-
MRM Transitions (Hypothetical): The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the parent molecule. Specific transitions would need to be determined experimentally by infusing a standard solution of Formparanate into the mass spectrometer.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for intact carbamates due to thermal degradation, GC-MS can be used, often requiring derivatization to improve volatility and thermal stability.
Protocol Outline:
-
Derivatization: A derivatization step, such as silylation, may be necessary to convert Formparanate into a more volatile and thermally stable derivative.
-
Chromatographic Separation:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp to separate the analyte from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification.
-
Mechanism of Action
Formparanate's primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2]
Caption: Mechanism of acetylcholinesterase inhibition by Formparanate.
As a carbamate, Formparanate acts as a reversible inhibitor of AChE. The carbamate moiety of the molecule binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme complex formed during the normal hydrolysis of acetylcholine, but it is not permanently inactive. The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation process, leading to a temporary accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to the neurotoxic effects observed in target pests.
Toxicology
The toxicity of Formparanate is primarily due to its inhibition of acetylcholinesterase.
Acute Toxicity
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)
-
Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: Formparanate is administered by gavage as a single oral dose. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent). A step-wise procedure is used, starting with a dose expected to be moderately toxic.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, lacrimation, diarrhea), and changes in body weight for at least 14 days.
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD50 is estimated based on the mortality data.
Experimental Protocol: Acute Dermal Irritation (Adapted from OECD Guideline 404)
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A dose of 0.5 g of the test substance (moistened if solid) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[8]
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7]
-
Scoring: The severity of skin reactions is scored according to a standardized scale (e.g., Draize scale).
-
Data Analysis: The Primary Irritation Index is calculated to classify the substance's irritation potential.
Symptoms of Exposure
Exposure to Formparanate can lead to a cholinergic crisis due to the overstimulation of the nervous system. Symptoms may include:
-
Salivation
-
Lacrimation (tearing)
-
Urination
-
Defecation
-
Gastrointestinal distress (nausea, vomiting, abdominal cramps)
-
Emesis (vomiting)
-
Muscle tremors and fasciculations
-
Bradycardia (slow heart rate)
-
Bronchoconstriction and respiratory distress
In severe cases, exposure can lead to convulsions, respiratory failure, and death.
Environmental Fate
The environmental fate of Formparanate is a critical aspect of its risk assessment. As a carbamate pesticide, its persistence and degradation in the environment are influenced by several factors.
Degradation Pathways
Formparanate can be degraded in the environment through both abiotic and biotic processes.
Caption: Potential environmental degradation pathways of Formparanate.
-
Hydrolysis: The carbamate ester linkage in Formparanate is susceptible to hydrolysis, which can be influenced by pH.[9] Hydrolysis would likely yield 4-amino-3-methylphenol derivatives and methylamine.
-
Photodegradation: Exposure to sunlight can lead to the photodegradation of Formparanate, breaking it down into smaller molecules.[10] The specific photoproducts would need to be identified through experimental studies.
-
Biodegradation: Soil microorganisms play a significant role in the degradation of carbamate pesticides.[11][12][13] Bacteria and fungi can utilize carbamates as a source of carbon and nitrogen, leading to their breakdown and eventual mineralization to carbon dioxide.[12][13]
Soil Mobility
The mobility of Formparanate in soil is influenced by its adsorption to soil particles. The extent of adsorption depends on soil properties such as organic matter content, clay content, and pH. Carbamates generally exhibit moderate mobility in soil.
Potential Research Applications
While primarily used as a pesticide, the specific mechanism of action of Formparanate as a cholinesterase inhibitor suggests potential applications as a research tool in neuropharmacology.
-
Studying Cholinergic Systems: As a reversible inhibitor of AChE, Formparanate could be used in in vitro and in vivo studies to investigate the role of acetylcholine in various physiological and pathological processes.[14][15][16][17][18]
-
Drug Development: Understanding the structure-activity relationship of carbamate inhibitors like Formparanate can inform the design of new therapeutic agents targeting acetylcholinesterase for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[14][15][16][18]
Conclusion
Formparanate is a carbamate insecticide with a well-defined mechanism of action as a reversible acetylcholinesterase inhibitor. This guide has provided a comprehensive technical overview of its chemical properties, a plausible synthesis route, analytical methods for its detection, its toxicological profile, and its environmental fate. While specific experimental data for Formparanate is limited in some areas, the information presented, based on established principles for carbamates and related compounds, provides a solid foundation for researchers and drug development professionals. Further research is warranted to fully characterize its properties and to explore its potential applications beyond its current use in agriculture.
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